4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

GPCR pharmacology Apelin receptor Angiotensin receptor

4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS 877636-54-9) is a synthetic small-molecule belonging to the kojic acid-derived 4H-pyran-3-yl benzoate ester series. It features a 4-oxo-4H-pyran core linked via a thiomethylene bridge to an unsubstituted pyrimidine ring and esterified with 2-chloro-5-nitrobenzoic acid.

Molecular Formula C17H10ClN3O6S
Molecular Weight 419.79
CAS No. 877636-54-9
Cat. No. B2705164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
CAS877636-54-9
Molecular FormulaC17H10ClN3O6S
Molecular Weight419.79
Structural Identifiers
SMILESC1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C17H10ClN3O6S/c18-13-3-2-10(21(24)25)6-12(13)16(23)27-15-8-26-11(7-14(15)22)9-28-17-19-4-1-5-20-17/h1-8H,9H2
InChIKeyCVGXGMFNRHYEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS 877636-54-9): Compound Class and Core Identity for Procurement Decisions


4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS 877636-54-9) is a synthetic small-molecule belonging to the kojic acid-derived 4H-pyran-3-yl benzoate ester series. It features a 4-oxo-4H-pyran core linked via a thiomethylene bridge to an unsubstituted pyrimidine ring and esterified with 2-chloro-5-nitrobenzoic acid [1]. The compound was characterized within a comprehensive structure-activity relationship (SAR) study of apelin (APJ) receptor antagonists originating from a high-throughput screen of the ~330,600-compound MLSMR collection [1]. It is a regioisomeric analog of the well-known APJ antagonist probe ML221 (4-nitrobenzoate, CAS 877636-42-5) and exhibits a distinct pharmacological fingerprint with nearly equipotent dual activity at the APJ and angiotensin II type 1 (AT1) receptors [1].

Why In-Class Kojic Acid Pyran Benzoate Esters Cannot Be Interchanged: The Case of 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS 877636-54-9)


Within the kojic acid-derived pyran benzoate ester series, seemingly minor positional isomerism on the benzoate ring produces drastic differences in receptor potency and selectivity [1]. The 2-chloro-5-nitro regioisomer (CAS 877636-54-9) retains measurable APJ antagonism (IC50 51 μM), whereas its 2-nitro-5-chloro counterpart is completely inactive at APJ (>79 μM) [1]. Similarly, the 4-nitro analog ML221 is 29-fold more potent but lacks the dual APJ/AT1 activity profile that defines this compound [1]. Generic substitution based solely on scaffold similarity—without verifying the exact benzoate substitution pattern—risks selecting a compound with fundamentally different pharmacology, compromised target engagement, or complete loss of activity [1].

Head-to-Head Quantitative Differentiation of 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS 877636-54-9) Against Key Comparators


APJ Receptor Antagonist Potency and AT1 Selectivity Profile: 2-Cl-5-NO2 vs. ML221 (4-NO2) in β-Arrestin Recruitment Assay

In a direct head-to-head comparison within the same β-arrestin recruitment assay in CHO-K1 cells, the target compound (2-Cl-5-NO2) exhibited an APJ IC50 of 51.00 ± 4.07 μM and an AT1 IC50 of 60.10 ± 1.35 μM, yielding an APJ/AT1 selectivity ratio of approximately 1.18—essentially non-selective dual receptor engagement [1]. In contrast, the clinical candidate analog ML221 (4-NO2, CAS 877636-42-5) displayed an APJ IC50 of 1.75 ± 0.19 μM and AT1 IC50 >79 μM, with a selectivity index exceeding 45 [1]. The 29-fold difference in APJ potency and the complete divergence in AT1 selectivity constitute a fundamental pharmacological differentiation that cannot be bridged by dose adjustment alone [1].

GPCR pharmacology Apelin receptor Angiotensin receptor Functional antagonism

Positional Isomer Specificity: 2-Cl-5-NO2 vs. 2-NO2-5-Cl Regioisomer Activity at the APJ Receptor

The precise positioning of chlorine and nitro substituents on the benzoate ring is a decisive determinant of APJ activity. The target compound (2-Cl-5-NO2) demonstrates an APJ IC50 of 51.00 ± 4.07 μM [1]. Its regioisomer, 2-NO2-5-Cl (CAS 877636-51-6), in which the chlorine and nitro positions are swapped, is completely inactive at the APJ receptor with an IC50 exceeding 79 μM under identical assay conditions [1]. This represents a greater than 1.5-fold potency difference and a qualitative loss of target engagement. The 4-chloro-3-nitro isomer (CAS 877636-57-2) shows yet another profile with APJ IC50 of 6.20 ± 0.77 μM—approximately 8.2-fold more potent than the target compound but with complete AT1 selectivity [1]. These data demonstrate that small-molecule procurement for APJ research demands verification of the exact regioisomer, as positional isomerism alone can toggle between active and inactive compounds [1].

Medicinal chemistry Structure-activity relationship Regioisomerism GPCR antagonism

Pyrimidine Substituent Effect: Unsubstituted vs. 4-Methylpyrimidine APJ Antagonist Potency Comparison

Within the 2-Cl-5-NO2 benzoate series, modification of the pyrimidine ring significantly modulates APJ potency. The target compound bearing an unsubstituted pyrimidine (CAS 877636-54-9) achieves an APJ IC50 of 51.00 ± 4.07 μM [1]. Introduction of a 4-methyl group on the pyrimidine ring (CAS 877636-55-0, CHEMBL1470363) reduces APJ potency to 74.10 μM (single determination, Table 2, Entry 41) [1], representing a 1.45-fold decrease in activity. Furthermore, addition of a second methyl group on the pyrimidine (4,6-dimethyl series) was noted to generally reduce potency across the compound series [1]. This establishes the unsubstituted pyrimidine as the optimal heterocyclic partner for maximal APJ activity within this specific benzoate substitution context [1].

Scaffold optimization Heterocyclic SAR Pyrimidine substitution APJ antagonist

Class-Level Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Hydrogen Bonding Profile vs. ML221

The 2-chloro-5-nitrobenzoate substitution differentiates the target compound from ML221 in key physicochemical parameters relevant to assay design and formulation. The target compound has a molecular weight of 419.80 Da versus 385.35 Da for ML221—an increase of 34.45 Da attributable to the chlorine atom [1][2]. The calculated logP is 3.50, reflecting increased lipophilicity compared to the 4-nitro analog (ML221 logP not explicitly reported but expected to be lower based on substituent hydrophobicity constants) [2]. Both compounds share 9 hydrogen bond acceptors and 0 hydrogen bond donors, with a topological polar surface area of 125.43 Ų [2]. ML221 has a measured aqueous solubility of 25.5 μg/mL at pH 7.4, PAMPA permeability of 271.0 × 10⁻⁶ cm/s, and exhibits extremely poor metabolic stability with <1% remaining in plasma after 1 hour and liver microsomal half-life under 1 minute [1][3]. While direct experimental stability data for the target compound are unavailable, the presence of the ortho-chloro substituent adjacent to the ester linkage may sterically modulate esterase accessibility, a rationale supported by the 2025 study demonstrating that ester linkage modification in ML221 analogs dramatically alters metabolic stability [3].

Physicochemical properties Drug-likeness Solubility prediction Permeability

Molecular Bioactivity Fingerprint: ChEMBL and Biased Signaling Atlas Cross-Validation of APJ and AT1 Dual Activity

Independent database curation confirms and extends the primary literature findings. The Biased Signaling Atlas and GPCRdb both record the target compound (CHEMBL2158005) with an APJ pIC50 of 4.29 (IC50 ≈ 51.3 μM) and an AT1 pIC50 of 4.22 (IC50 ≈ 60.3 μM), derived from ChEMBL bioactivity data [1][2]. The close correspondence between pIC50 values (ΔpIC50 = 0.07) quantitatively confirms the lack of selectivity between the two receptors. In contrast, ML221 (CHEMBL2158345) is annotated with substantially higher APJ potency (pIC50 values not directly compared in these databases but literature IC50 = 0.70–1.75 μM) and >37-fold selectivity over AT1 [3]. The BindingDB entry for CHEMBL2158005 reports IC50 = 51,000 nM, consistent with the primary literature [4]. The compound is also cataloged as a 'Target Poor or Non Binder' for certain off-target panels, indicating a relatively clean selectivity profile beyond APJ and AT1 [4].

Chemogenomics Bioactivity database Receptor selectivity profiling Data curation

Evidence-Backed Research Application Scenarios for 4-Oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate (CAS 877636-54-9)


Dual APJ/AT1 Receptor Pharmacology and Cardiovascular Crosstalk Studies

The nearly equipotent dual APJ/AT1 activity profile (APJ IC50 = 51.00 μM, AT1 IC50 = 60.10 μM; selectivity ratio ≈ 1.18) makes this compound uniquely suited for studying the interplay between apelin and angiotensin signaling pathways [1]. Unlike ML221, which is >45-fold selective for APJ and effectively silent at AT1 at concentrations up to 79 μM, this compound engages both receptors in the same concentration range, enabling simultaneous pharmacological modulation of both systems in cell-based cardiovascular models [1]. Researchers investigating apelin-angiotensin crosstalk in hypertension, heart failure, or vascular remodeling can employ this compound as a dual-pathway tool where selective antagonists would fail to capture receptor interaction effects [1].

Structure-Activity Relationship (SAR) Reference Compound for Kojic Acid-Based GPCR Antagonist Optimization

As entry 21 in the foundational SAR table that defined the pharmacophore requirements for APJ antagonism within the kojic acid scaffold series, this compound serves as an essential reference point for medicinal chemistry campaigns [1]. Its defined potency (APJ IC50 = 51.00 ± 4.07 μM) and dual-receptor activity provide a benchmark against which newly synthesized analogs can be compared [1]. The compound fills a specific niche in the activity spectrum—more potent than the 4-Cl analog (54.50 μM) and the 3-NO2 analog (75.70 μM), but less potent than the 4-NO2 (ML221, 1.75 μM), 4-CN (6.59 μM), and 3-NO2-4-Cl (6.20 μM) variants—making it valuable for understanding how incremental structural changes translate to potency shifts [1].

Positional Isomer Selectivity Profiling and Chemical Probe Validation

The striking activity difference between the 2-Cl-5-NO2 regioisomer (APJ IC50 = 51.00 μM) and the 2-NO2-5-Cl regioisomer (APJ IC50 > 79 μM, inactive) provides a powerful chemical biology tool for validating target engagement specificity [1]. Researchers can use this compound as an active probe paired with its inactive regioisomer (CAS 877636-51-6) as a negative control in APJ-dependent phenotypic assays [1]. This active/inactive isomer pair enables rigorous discrimination between APJ-mediated and off-target effects, a critical requirement for chemical probe validation in GPCR research [1].

Analytical Method Development and Reference Standard for Nitrobenzoate Ester Quantification

The compound's well-defined molecular identity (MW = 419.80 Da, molecular formula C17H10ClN3O6S, InChIKey CVGXGMFNRHYEOK-UHFFFAOYSA-N) and structural features—including the UV-active nitrobenzoate chromophore and the chlorine atom suitable for MS-based detection—support its use as an analytical reference standard [1][2]. It can serve as a system suitability standard for HPLC-UV or LC-MS methods quantifying kojic acid-derived benzoate esters in reaction monitoring, purity assessment, or stability studies [2].

Quote Request

Request a Quote for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.